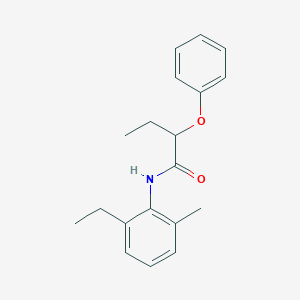
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrimidine derivative with a pyrazole ring and a piperidine ring. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The exact mechanism of action of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine exhibits significant anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor properties, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine in lab experiments is its ability to selectively inhibit COX-2 activity, without affecting the activity of COX-1, which plays a role in maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine could focus on identifying new analogs with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of cancer and other diseases associated with inflammation and pain. Finally, research could also focus on elucidating the exact mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.
Méthodes De Synthèse
The synthesis of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine involves the reaction of 3-methyl-5-phenylpyrazole-1-carboxylic acid and 4-methylpiperidine-1-carboxylic acid with phosphoryl chloride, followed by the reaction with 2-amino-4,6-dimethylpyrimidine. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propriétés
Nom du produit |
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine |
|---|---|
Formule moléculaire |
C20H23N5 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-(3-methyl-5-phenylpyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C20H23N5/c1-15-8-10-24(11-9-15)19-13-20(22-14-21-19)25-18(12-16(2)23-25)17-6-4-3-5-7-17/h3-7,12-15H,8-11H2,1-2H3 |
Clé InChI |
CAPCACFZJYJOAV-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C4=CC=CC=C4 |
SMILES canonique |
CC1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)




![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)

![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)

![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)